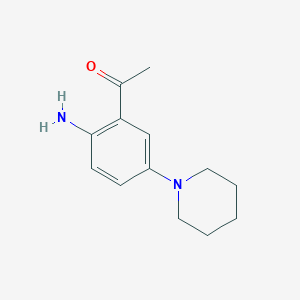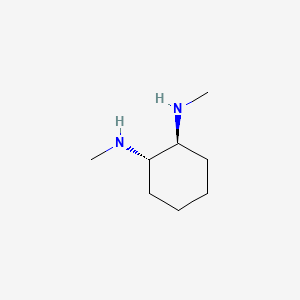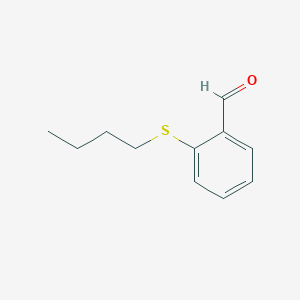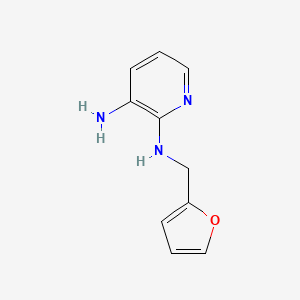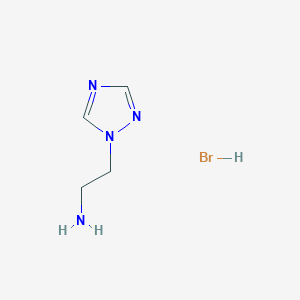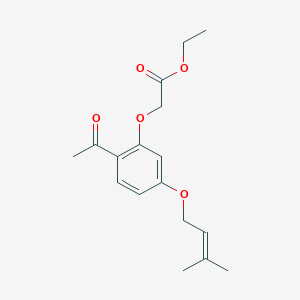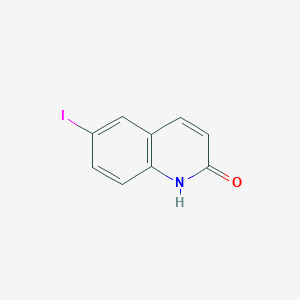
6-Iodoquinolin-2-ol
Übersicht
Beschreibung
6-Iodoquinolin-2-ol, also known as 6-IODO-1H-QUINOLIN-2-ONE, is a compound with the molecular formula C9H6INO . It has a molecular weight of 271.06 g/mol . The compound is typically stored at 4°C and protected from light .
Synthesis Analysis
The synthesis of 6-Iodoquinolin-2-ol and its derivatives has been a subject of research. For instance, a one-pot synthesis involving 4-formyl pyrazole derivatives combined with malononitrile and thiophenol has been reported to produce 2-substituted quinoline derivatives .Molecular Structure Analysis
The molecular structure of 6-Iodoquinolin-2-ol is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C9H6INO/c10-7-2-3-8-6 (5-7)1-4-9 (12)11-8/h1-5H, (H,11,12) .Physical And Chemical Properties Analysis
6-Iodoquinolin-2-ol is a solid compound . It has a boiling point of 430.3°C at 760 mmHg . The compound has a topological polar surface area of 29.1 Ų .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy in Cancer Treatment
Field
Biomedical Sciences, Oncology
Application
6-Iodoquinolin-2-ol has been studied for its potential application as a photosensitizer in photodynamic therapy for cancer treatment .
Method
The compound is used to synthesize unsymmetrical squaraine cyanine dyes, which are then tested for their photodegradation and singlet oxygen production ability. Their photocytotoxicity against Caco-2 and HepG2 cell lines is also investigated using a 630.8 ± 0.8 nm centered light-emitting diode system .
Results
The synthesized dyes were found to have moderate light stability and displayed strong absorption within the tissue transparency spectral region (650–850 nm). They showed cytotoxic activity against both tumor cell lines, with the zwitterionic unsubstituted dye showing more intense photodynamic activity .
Synthesis of Quinolin-2(1H)-ones
Field
Organic Chemistry
Application
6-Iodoquinolin-2-ol can be used in the synthesis of quinolin-2(1H)-ones, a class of compounds prevalent in natural products and pharmacologically useful compounds .
Method
An unconventional photocatalytic approach is used for the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides .
Results
The details of the results or outcomes obtained in this application are not provided in the source .
Safety And Hazards
The safety information for 6-Iodoquinolin-2-ol indicates that it is harmful . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
The future directions for the research and development of 6-Iodoquinolin-2-ol and its derivatives could involve exploring their potential biological and pharmaceutical activities . This could include synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
Eigenschaften
IUPAC Name |
6-iodo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQARRHZNIORQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550806 | |
| Record name | 6-Iodoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoquinolin-2-ol | |
CAS RN |
99455-01-3 | |
| Record name | 6-Iodoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

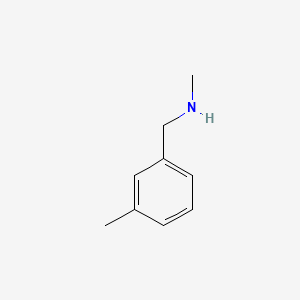
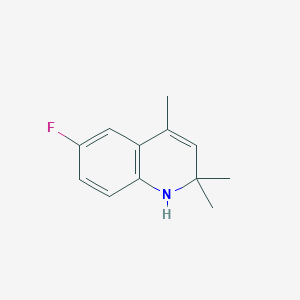
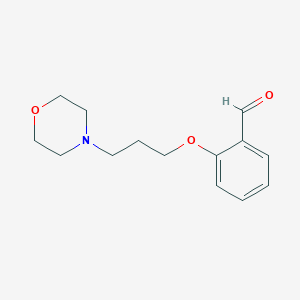
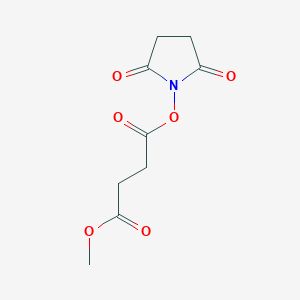

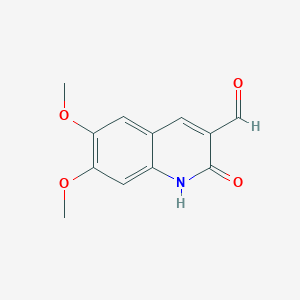
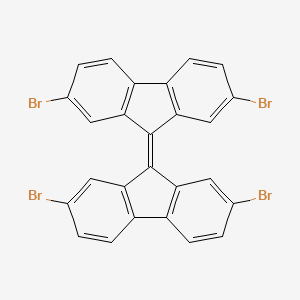
![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)
